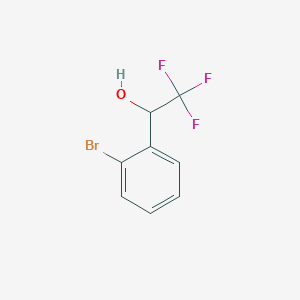1-(2-Bromophenyl)-2,2,2-trifluoroethanol
CAS No.: 394203-55-5
Cat. No.: VC3402013
Molecular Formula: C8H6BrF3O
Molecular Weight: 255.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 394203-55-5 |
|---|---|
| Molecular Formula | C8H6BrF3O |
| Molecular Weight | 255.03 g/mol |
| IUPAC Name | 1-(2-bromophenyl)-2,2,2-trifluoroethanol |
| Standard InChI | InChI=1S/C8H6BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H |
| Standard InChI Key | AHNQGLQRPWGSLD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(C(F)(F)F)O)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C(C(F)(F)F)O)Br |
Introduction
Physical and Chemical Properties
1-(2-Bromophenyl)-2,2,2-trifluoroethanol possesses distinct physical and chemical characteristics. While specific physical data for this exact compound is limited in the provided sources, certain properties can be inferred based on its structure and comparative analysis with similar compounds. The compound is likely a colorless to pale yellow liquid or low-melting solid at room temperature, with moderate solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
The presence of the hydroxyl group confers hydrogen-bonding capabilities, while the trifluoromethyl group contributes to the compound's lipophilicity. The bromine substituent at the ortho position of the phenyl ring influences the electronic distribution within the molecule, affecting its reactivity and physical properties.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 1-(2-Bromophenyl)-2,2,2-trifluoroethanol. According to the available spectroscopic data, the compound exhibits characteristic signals in its ¹H, ¹³C, and ¹⁹F NMR spectra .
Table 1: NMR Spectroscopic Data for 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
| Spectroscopy Type | Chemical Shifts and Coupling Constants |
|---|---|
| ¹H NMR (CDCl₃) | Aromatic protons: 7.2-7.7 ppm (multiplets) |
| ¹³C NMR (CDCl₃) | 124.6 ppm (q, JC-F = 282.3 Hz, CF₃), 124.1 ppm (C), 128.1 ppm (CH), 129.5 ppm (CH), 131.2 ppm (CH), 133.3 ppm (CH), 134.1 ppm (C) |
| ¹⁹F NMR (CDCl₃) | -80.71 ppm (s, 3F) |
The ¹³C NMR spectrum shows the characteristic quartet for the CF₃ group with a large coupling constant (JC-F = 282.3 Hz), indicative of the direct C-F coupling . The chemical shift of the CF₃ carbon at 124.6 ppm is consistent with the deshielding effect of the fluorine atoms. The aromatic region shows signals for the six carbons of the bromophenyl group, with the quaternary carbons at 124.1 ppm and 134.1 ppm corresponding to the ipso and bromine-bearing carbons, respectively.
The ¹⁹F NMR spectrum displays a singlet at -80.71 ppm, characteristic of the trifluoromethyl group . This chemical shift is consistent with the expected range for a CF₃ group adjacent to an alcohol functionality.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol has been documented in the scientific literature, with several approaches available. One of the most common methods involves the trifluoromethylation of 2-bromobenzaldehyde, followed by reduction of the resulting ketone.
Specific Synthetic Route
A specific synthetic route to 1-(2-Bromophenyl)-2,2,2-trifluoroethanol begins with 2-bromobenzaldehyde as the starting material, which undergoes trifluoromethylation to yield the intermediate 1-(2-bromophenyl)-2,2,2-trifluoroethanone. The subsequent reduction of this ketone produces the desired alcohol .
Table 2: Synthetic Route to 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
| Step | Reaction | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Trifluoromethylation of 2-bromobenzaldehyde | TMS-CF₃, CsF | Toluene, 0°C to rt | Not specified |
| 2 | Reduction of 1-(2-bromophenyl)-2,2,2-trifluoroethanone | NaBH₄ | MeOH, 0°C to rt | Not specified |
The trifluoromethylation step likely proceeds through the nucleophilic addition of a trifluoromethyl anion equivalent (generated from TMS-CF₃ in the presence of CsF) to the carbonyl group of 2-bromobenzaldehyde. The resulting intermediate undergoes hydrolysis to yield 1-(2-bromophenyl)-2,2,2-trifluoroethanone. The subsequent reduction with sodium borohydride selectively reduces the ketone to the corresponding alcohol, yielding 1-(2-bromophenyl)-2,2,2-trifluoroethanol.
Chemical Reactions and Transformations
Oxidation Reactions
1-(2-Bromophenyl)-2,2,2-trifluoroethanol can undergo oxidation to form 1-(2-bromophenyl)-2,2,2-trifluoroethanone. This oxidation reaction has been documented using 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium tetrafluoroborate as the oxidizing agent in dichloromethane at room temperature . This transformation is important for the interconversion between the alcohol and ketone forms, which serve as versatile building blocks in organic synthesis.
The oxidation reaction can be represented as follows:
1-(2-Bromophenyl)-2,2,2-trifluoroethanol + Oxidizing Agent → 1-(2-Bromophenyl)-2,2,2-trifluoroethanone + Reduced Oxidizing Agent
The specific reaction conditions reported include the use of 2.6 equivalents of 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium tetrafluoroborate in dichloromethane, with 2,6-lutidine as a base .
Alkylation Reactions
1-(2-Bromophenyl)-2,2,2-trifluoroethanol can also undergo alkylation reactions, particularly at the hydroxyl group. One specific transformation involves the reaction with trimethylsilylmethyl reagents to yield 2-(2-bromophenyl)-1,1,1-trifluoro-3-(trimethylsilyl)propan-2-ol . This reaction introduces a trimethylsilylmethyl group at the carbon bearing the hydroxyl group, creating a tertiary alcohol with a trimethylsilyl-substituted alkyl chain.
Applications in Chemical Research
Utility in Organic Synthesis
1-(2-Bromophenyl)-2,2,2-trifluoroethanol serves as a valuable intermediate in the synthesis of more complex fluorinated compounds. Its bifunctional nature, featuring both a hydroxyl group and a bromine substituent, makes it a versatile building block for the construction of biologically active molecules and functional materials.
The compound's utility in organic synthesis is enhanced by the presence of the trifluoromethyl group, which is known to impart unique properties to molecules, including increased lipophilicity, metabolic stability, and binding selectivity. These properties are particularly valuable in medicinal chemistry, where trifluoromethylated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
| Compound | Structural Feature | ¹⁹F NMR Chemical Shift | Key Characteristics |
|---|---|---|---|
| 1-(2-Bromophenyl)-2,2,2-trifluoroethanol | ortho-Br | -80.71 ppm | Potential steric constraints due to ortho-substitution |
| 1-(3-Bromophenyl)-2,2,2-trifluoroethanol | meta-Br | Not specified in sources | Less steric hindrance compared to ortho-isomer |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | para-Br | Not specified in sources | Most symmetrical substitution pattern |
Comparative Analysis with Structural Analogues
Comparison with Related Fluorinated Compounds
When compared to other fluorinated alcohols, 1-(2-Bromophenyl)-2,2,2-trifluoroethanol shares certain characteristics with compounds like 2,2,2-trifluoroethanol but differs significantly due to the presence of the bromophenyl group. The addition of the aromatic ring and bromine substituent introduces opportunities for further functionalization, particularly through cross-coupling reactions involving the carbon-bromine bond.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume